5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
“5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Scientific Research Applications
Synthesis and Biological Applications
- Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, structurally related to the mentioned compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase-1/2 inhibitors, with high selectivity and protection indices, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020).
Chemical Synthesis Techniques
- Solid-Phase Synthesis : A method for solid-phase synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides has been developed. This technique is useful for synthesizing peptide chains and demonstrates the versatility of benzofuran derivatives in peptide synthesis (Albericio & Bárány, 2009).
Antimicrobial and Antidopaminergic Research
Antimicrobial Screening : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibited significant activity against pathogenic bacteria, showcasing the potential of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2020).
Antidopaminergic Properties : Research into benzamide derivatives, including structures similar to 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide, has explored their potential as antipsychotic agents. These studies have identified compounds with significant antidopaminergic properties, contributing to the understanding of dopamine D-2 receptor interactions and offering insights into the development of antipsychotic medications (Högberg et al., 1990).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (21826) and linear formula (C12H14N2O2) suggest that it may have good bioavailability.
Result of Action
Based on the biological activities of similar indole derivatives , it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative.
Cellular Effects
Benzofuran derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)18(20)16-14-11-13(21-3)9-10-15(14)22-17(16)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTUDYDDUBGGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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